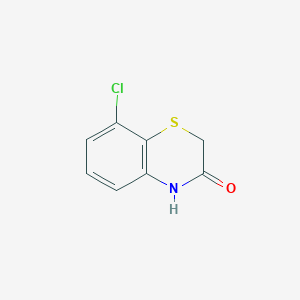

8-chloro-2H-1,4-Benzothiazin-3(4H)-one

Description

Overview of 1,4-Benzothiazine Heterocyclic Systems in Contemporary Chemical Research

The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a cornerstone in the development of compounds with diverse applications. cbijournal.combeilstein-journals.org This structural motif is integral to numerous synthetic, medicinal, pharmaceutical, and industrial applications. cbijournal.com The presence of both nitrogen and sulfur atoms within the six-membered ring imparts unique physicochemical properties, making it a versatile template for chemical modifications and functionalizations. cbijournal.combeilstein-journals.org Researchers have extensively explored this scaffold, leading to the discovery of a wide spectrum of biological activities. These include, but are not limited to, antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and neuroprotective properties. cbijournal.commdpi.com The structural similarity of the 1,4-benzothiazine core to phenothiazines, a class of antipsychotic drugs, has further fueled interest in its potential for developing new therapeutic agents. cbijournal.comresearchgate.net

The 2H-1,4-Benzothiazin-3(4H)-one Scaffold as a Promising Template in Medicinal Chemistry

Within the broader family of 1,4-benzothiazines, the 2H-1,4-Benzothiazin-3(4H)-one scaffold has garnered significant attention as a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a variety of biological targets, leading to a wide range of pharmacological responses. researchgate.net Derivatives of this scaffold have been reported to exhibit activities such as being inhibitors of sodium/hydrogen exchange systems and calcium antagonists. researchgate.net The synthesis of various derivatives has been a focal point of research, with modifications at different positions of the benzothiazine ring system leading to compounds with tailored biological profiles. The versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of its steric, electronic, and lipophilic properties to optimize interactions with specific biological receptors.

Specific Focus on Halogenated 2H-1,4-Benzothiazin-3(4H)-ones: A Research Perspective

The introduction of halogen atoms, particularly chlorine, into the 2H-1,4-Benzothiazin-3(4H)-one scaffold has been a strategic approach in medicinal chemistry to enhance biological activity. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Research into chloro-substituted derivatives has revealed promising antimicrobial and cytotoxic activities. For instance, studies on various monochloro-substituted 4H-1,4-benzothiazines have demonstrated their potential as antimicrobial agents. acgpubs.org

A notable study by Khandelwal et al. focused on the synthesis and biological evaluation of 8-chloro substituted 4H-1,4-benzothiazines. researchgate.net This research highlights the importance of the position of the chlorine atom on the benzene ring for biological activity. Specifically, their work involved the synthesis of 8-chloro-4H-1,4-benzothiazines and their subsequent conversion to sulfones and ribofuranosides to explore their antimicrobial and anthelmintic potential. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing key research findings and properties of relevant compounds.

| Compound Class | Specific Derivative(s) | Key Research Finding | Reference |

|---|---|---|---|

| 1,4-Benzothiazines | General derivatives | Exhibit a wide range of biological activities including antimicrobial, antifungal, and antitumor. | cbijournal.commdpi.com |

| 2H-1,4-Benzothiazin-3(4H)-ones | General derivatives | Act as Na+/H+ exchange-system inhibitors and calcium antagonists. | researchgate.net |

| Halogenated 2H-1,4-Benzothiazin-3(4H)-ones | 8-chloro-4H-1,4-benzothiazines | Synthesized and evaluated for antimicrobial and anthelmintic activities. | researchgate.net |

| Chloro-substituted 1,5-Benzothiazepines | 8-substituted derivatives | Showed significant antifungal activity. | researchgate.net |

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|

| 8-chloro-2H-1,4-Benzothiazin-3(4H)-one | C8H6ClNOS | 199.66 | Solid (predicted) |

| 2H-1,4-Benzothiazin-3(4H)-one | C8H7NOS | 165.21 | Crystalline Powder |

| 7-Bromo-2H-1,4-benzothiazin-3(4H)-one | C8H6BrNOS | 244.11 | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPYRGUBDDMCJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2h 1,4 Benzothiazin 3 4h One Derivatives

Foundational Synthetic Routes for 1,4-Benzothiazine Ring Systems

The construction of the 1,4-benzothiazine core is a cornerstone of synthetic organic chemistry, with several established methods for its assembly. These foundational routes often serve as the basis for the synthesis of more complex derivatives.

Cyclization Reactions via 2-Aminothiophenols

The most prevalent and versatile method for the synthesis of the 2H-1,4-benzothiazin-3(4H)-one ring system involves the cyclocondensation of 2-aminothiophenols with various C2 synthons. beilstein-journals.orgnih.gov This approach is widely adopted due to the ready availability of a diverse range of substituted 2-aminothiophenols.

A common strategy involves the reaction of a 2-aminothiophenol (B119425) with an α-haloacetyl halide, typically chloroacetyl chloride, in a suitable solvent. researchgate.net This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular nucleophilic substitution where the thiol group displaces the α-halogen to form the six-membered heterocyclic ring. The choice of base and solvent can significantly influence the reaction's efficiency and yield.

Another well-established route is the reaction of 2-aminothiophenols with α,β-unsaturated carbonyl compounds. mdpi.com While this can sometimes lead to the formation of seven-membered 1,5-benzothiazepines, under specific conditions, it can be directed to yield 1,4-benzothiazin-3-ones. mdpi.com The reaction of 2-aminothiophenol with maleic anhydride (B1165640), for instance, has been shown to produce 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine-2-acetic acid.

Furthermore, the condensation of 2-aminothiophenols with β-diketones, often facilitated by catalysts such as basic alumina (B75360) or baker's yeast, provides access to various substituted 4H-1,4-benzothiazines. nih.gov These can then be further modified to the desired 2H-1,4-benzothiazin-3(4H)-one core.

Ring Expansion and Contraction Approaches

One example of a ring expansion involves the treatment of 2-aminobenzothiazoles with iodobenzene (B50100) diacetate in the presence of alkenes. This process leads to the oxidative ring-opening of the benzothiazole (B30560) followed by a [4+2] cycloaddition to form dihydro-1,4-benzothiazine derivatives.

Conversely, ring contraction of larger heterocyclic systems can also be employed. For instance, certain pyrrolo[2,1-c] mdpi.comresearchgate.netbenzothiazines have been shown to undergo a nucleophile-induced ring contraction to yield pyrrolo[2,1-b] mdpi.comnih.govbenzothiazoles, demonstrating the lability of the 1,4-benzothiazine ring under specific conditions. While not a direct synthesis of the target compound, this reactivity highlights the potential for ring transformations in this chemical space.

Multi-component Reactions in Benzothiazine Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step. Several MCRs have been developed for the synthesis of benzothiazine derivatives.

A notable example is the one-pot reaction of an amine, an aldehyde, and thiosalicylic acid. This three-component condensation provides a straightforward route to 2,3-disubstituted-2,3-dihydro-4H-benzo[e] mdpi.comnih.govthiazin-4-ones. nih.gov While this yields an isomeric benzothiazine, it showcases the utility of MCRs in rapidly assembling the core structure.

Another MCR involves the reaction of 2-aminothiophenol, an aldehyde, and a compound with an active methylene (B1212753) group, which can lead to the formation of various substituted 1,4-benzothiazines. The efficiency and atom economy of these reactions make them an attractive strategy in modern organic synthesis.

Targeted Synthesis of 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one and Related Halogenated Analogues

The synthesis of the specifically substituted this compound primarily relies on the foundational cyclization reactions utilizing a correspondingly substituted starting material. The key precursor for this synthesis is 2-amino-3-chlorothiophenol (B1280593).

The most direct approach involves the reaction of 2-amino-3-chlorothiophenol with chloroacetyl chloride. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The greater nucleophilicity of the amino group ensures its initial reaction with the acyl chloride, followed by the intramolecular cyclization driven by the thiol group to furnish the desired this compound.

The synthesis of other halogenated analogues, such as 7-bromo-2H-1,4-benzothiazin-3(4H)-one, has been reported and follows a similar synthetic logic, starting from the appropriately substituted 2-aminothiophenol. The commercial availability of various halogenated 2-aminothiophenols allows for the synthesis of a range of halogenated 2H-1,4-benzothiazin-3(4H)-one derivatives.

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the application of advanced techniques and green chemistry principles in the synthesis of 1,4-benzothiazine derivatives. nih.gov

Microwave-assisted synthesis has been successfully employed to accelerate the condensation of 2-aminothiophenols with β-diketones, leading to shorter reaction times and often improved yields compared to conventional heating. indexcopernicus.com

The use of biocatalysts, such as baker's yeast, for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds represents a green alternative to traditional chemical oxidants. nih.gov Supramolecular catalysts like β-cyclodextrin have also been utilized in aqueous media to promote the cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds, affording 1,4-benzothiazine derivatives in excellent yields. nih.gov

Solvent-free reaction conditions, often coupled with the use of solid supports or catalysts, are another hallmark of green chemistry. For instance, the synthesis of 1,4-benzothiazines has been achieved under solvent-free conditions, minimizing the use of volatile organic compounds. acgpubs.org

Post-Synthesis Derivatization Strategies for Structural Modification

The 2H-1,4-benzothiazin-3(4H)-one scaffold offers several sites for post-synthesis modification, allowing for the generation of diverse chemical libraries for further investigation. The nitrogen atom at the 4-position is a common site for derivatization.

N-Alkylation and N-Acylation: The hydrogen atom on the nitrogen of the benzothiazinone ring can be readily substituted through N-alkylation or N-acylation reactions. researchgate.net N-alkylation can be achieved using various alkyl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. nih.gov For example, 2H-1,4-benzothiazin-3(4H)-one can be N-alkylated with propargyl bromide to introduce an alkyne functionality, which can then be used in further click chemistry reactions to generate 1,2,3-triazole derivatives. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce a variety of acyl groups.

Derivatization at other positions: In addition to the N-4 position, other positions on the benzothiazine ring can be functionalized, provided a suitable handle is present. For instance, a reported synthesis of 6-(2-chloroacetyl)-2H-benzo[b] mdpi.comresearchgate.netthiazin-3(4H)-one introduces a reactive chloroacetyl group at the 6-position. mdpi.com This group can then undergo nucleophilic substitution with various nucleophiles, such as thiadiazole derivatives, to create more complex hybrid molecules. mdpi.com

These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds and for optimizing their properties for various applications.

N-Alkylation and Acylation of the Thiazine (B8601807) Nitrogen

Modification of the nitrogen atom at the 4-position of the benzothiazine ring is a fundamental strategy for creating a diverse library of derivatives. N-alkylation and N-acylation introduce a range of substituents that can significantly alter the molecule's physicochemical properties.

N-Alkylation is commonly performed to introduce alkyl, aryl, or other functionalized chains. This reaction typically involves treating the parent this compound with an alkylating agent, such as an alkyl halide, in the presence of a base. A common procedure uses potassium carbonate as the base in a solvent like dimethylformamide (DMF). nih.gov The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction, particularly in biphasic systems or with less reactive alkylating agents. nih.govresearchgate.net

A particularly useful N-alkylation is the introduction of a propargyl group using propargyl bromide. This reaction installs a terminal alkyne, which serves as a chemical handle for subsequent reactions, most notably cycloadditions. nih.govimist.ma

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | Propargyl bromide, K₂CO₃, Tetrabutylammonium bromide (BTBA) | DMF | Stirring for 24h | 8-chloro-4-(prop-2-yn-1-yl)-2H-1,4-benzothiazin-3(4H)-one |

N-Acylation involves the introduction of an acyl group (R-C=O) onto the thiazine nitrogen. This is typically achieved by reacting the benzothiazine with an acylating agent like an acid chloride or anhydride in the presence of a base to neutralize the HCl byproduct. This modification is significant for altering the electronic properties of the amide bond within the thiazine ring.

Introduction of Diverse Heterocyclic Moieties (e.g., Triazoles)

Attaching other heterocyclic rings to the this compound framework is a powerful method for generating novel chemical entities. The 1,2,3-triazole ring is a popular choice due to its stability, favorable electronic properties, and its straightforward synthesis via "click chemistry". mdpi.com

The most common method for introducing a 1,2,3-triazole is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. imist.ma Starting with an N-propargylated benzothiazine derivative, the reaction with various organic azides yields 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives. nih.gov

The regioselectivity of this reaction is highly dependent on the conditions:

Thermal Conditions: Performing the cycloaddition under heating (e.g., in refluxing ethanol) typically results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach, often using a copper(I) source like copper sulfate (B86663) with a reducing agent such as sodium ascorbate, is highly regioselective and exclusively yields the 1,4-disubstituted triazole isomer. mdpi.comnih.gov

| Reaction Type | Catalyst | Key Feature | Product(s) |

|---|---|---|---|

| Huisgen Cycloaddition (Thermal) | None (Heat) | Non-regioselective | Mixture of 1,4- and 1,5-disubstituted triazoles |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source | Highly regioselective | Exclusively 1,4-disubstituted triazole |

Formation of Schiff Bases and Mannich Bases for Further Derivatization

Further functionalization of the this compound core can be achieved through the formation of Schiff bases and Mannich bases, which serve as versatile synthetic intermediates.

A Schiff base (or azomethine) is formed through the condensation of a primary amine with a carbonyl compound. ekb.eg While the parent this compound contains a cyclic amide (lactam) rather than a simple ketone, derivatization to introduce a carbonyl or primary amine function would allow for Schiff base formation, thereby enabling the attachment of a wide array of substituents. For instance, creating an amino derivative of the benzothiazine ring would allow it to react with various aldehydes and ketones. jocpr.com

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. nih.gov The product is a β-amino-carbonyl compound known as a Mannich base. For the this compound, the active hydrogen on the thiazine nitrogen (at the N-4 position) can participate in this reaction. Reacting the parent compound with formaldehyde and a suitable secondary amine (like piperidine (B6355638) or morpholine) in a solvent such as ethanol (B145695) can yield N-aminomethylated derivatives. mdpi.comresearchgate.net These Mannich bases are valuable precursors for further chemical transformations. researchgate.net

Sulfoxide (B87167) and Sulfone Derivatives

The sulfur atom in the thiazine ring is susceptible to oxidation, leading to the formation of corresponding sulfoxide and sulfone derivatives. These oxidized forms have altered geometry and electronic properties, which can influence their biological activity and chemical reactivity.

The synthesis of sulfones (1,1-dioxides) is a well-established transformation for 1,4-benzothiazine systems. The most common method involves the oxidation of the parent benzothiazine using a strong oxidizing agent. researchgate.net A standard procedure is to reflux the this compound with 30% hydrogen peroxide in a glacial acetic acid solution. researchgate.netijirset.com This process effectively converts the sulfide (B99878) linkage (-S-) to a sulfonyl group (-SO₂-).

The sulfoxide is an intermediate in the oxidation of the sulfide to the sulfone. Isolating the sulfoxide can be challenging as the reaction often proceeds to the more stable sulfone under vigorous oxidation conditions. However, with careful control of the reaction conditions and the stoichiometry of the oxidizing agent, the formation of the sulfoxide derivative can be favored.

| Starting Material | Reagents | Conditions | Product |

|---|---|---|---|

| This compound | 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid | Reflux | This compound 1,1-dioxide |

Preclinical Biological Activities and Molecular Mechanisms of Action

Broad Spectrum of Biological Activities Associated with 1,4-Benzothiazine Derivatives

The 1,4-benzothiazine nucleus is considered a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets. cbijournal.comnih.gov This versatility has led to the synthesis and evaluation of a multitude of derivatives, many of which exhibit potent and specific biological activities. These activities are often influenced by the nature and position of substituents on the benzothiazine ring system.

Antimicrobial Research: Focus on Bacterial and Fungal Efficacy

The antimicrobial potential of 1,4-benzothiazine derivatives has been a significant area of investigation. Studies have demonstrated that these compounds can exhibit activity against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species.

A series of 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were synthesized and evaluated for their in vitro inhibitory activity against several bacterial and fungal strains. Among these, certain compounds showed promising antimicrobial activity. nih.gov In another study, newly synthesized 1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivatives were tested, with one compound, 8a, demonstrating excellent antibacterial activity against Pseudomonas aeruginosa ATCC and Acinetobacter ESBL with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/ml. cbijournal.com

Furthermore, research on 1,4-benzothiazine-based bisamide derivatives has identified them as a new class of antibacterial agents targeting bacterial peptide deformylase (PDF) to combat Staphylococcus aureus infections. frontiersin.org Some of these derivatives showed promising in vitro antibacterial activity and the ability to inhibit S. aureus biofilm formation at low concentrations. frontiersin.org

The following table summarizes the antimicrobial activity of selected 1,4-benzothiazine derivatives:

| Compound/Derivative | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues | Various bacteria and fungi | Promising antimicrobial activity | nih.gov |

| Compound 8a (1,2,3-triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one derivative) | Pseudomonas aeruginosa ATCC, Acinetobacter ESBL | MIC = 31.2 µg/ml | cbijournal.com |

| 1,4-benzothiazine-based bisamide derivatives | Staphylococcus aureus | Promising antibacterial and anti-biofilm activity | frontiersin.org |

Antineoplastic Investigations and Antiproliferative Effects

The structural similarity of the 1,4-benzothiazine core to phenothiazines, which are known to have antitumor properties, has prompted extensive research into their anticancer potential. justia.com A variety of 1,4-benzothiazine derivatives have been synthesized and evaluated for their antiproliferative effects against numerous cancer cell lines.

For instance, a series of 1,4-benzothiazine derivatives were designed and synthesized to evaluate their anticancer activity against HT-29 human colon cancer cells. tandfonline.com In another study, 2-(arylhydrazono)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one and a related pyrido[3,2-b] nih.govnih.govbenzothiazine derivative were found to be active against the HCT-116 cell line. justia.com Research on halogenated benzothiadiazine derivatives, which share a similar structural scaffold, has identified compounds with enhanced antineoplastic activity in cellular models of prostate cancer and triple-negative breast cancer. nih.gov

The table below presents data on the antineoplastic activity of some 1,4-benzothiazine derivatives:

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 1,4-Benzothiazine derivatives | HT-29 (Colon) | Anticancer activity | tandfonline.com |

| 2-(arylhydrazono)-6,7-dimethoxy-2H-1,4-benzothiazin-3(4H)-one | HCT-116 (Colon) | Active | justia.com |

| Halogenated benzothiadiazine derivatives | Prostate cancer and triple-negative breast cancer cells | Enhanced antineoplastic activity | nih.gov |

Anti-inflammatory and Analgesic Research

The anti-inflammatory properties of 1,4-benzothiazine derivatives have been well-documented, with some compounds showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). justia.com

A series of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-2H-1,4-benzothiazin-3(4H)-one Schiff and Mannich bases were synthesized and evaluated for their anti-inflammatory and analgesic activity. Two of the synthesized compounds demonstrated anti-inflammatory activity comparable to that of indomethacin. justia.com Additionally, novel 1,2-benzothiazine derivatives, which are structurally related, have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), suggesting potential as anti-inflammatory agents with fewer gastrointestinal side effects. researchgate.net

Antiviral and Immunomodulatory Studies

The antiviral potential of the broader class of benzothiazoles and related heterocyclic systems has been explored, although specific studies on 1,4-benzothiazin-3-one derivatives are less common. nih.gov The structural features of these compounds make them attractive candidates for the development of new antiviral agents.

Immunomodulatory activity has also been reported for some 1,4-benzothiazine derivatives, indicating their potential to influence the immune response. nih.gov

Modulators of Ion Channels and Receptor Systems (e.g., Calcium Antagonists, Potassium Channel Openers)

Derivatives of 1,4-benzothiazine have been investigated for their ability to modulate the function of ion channels and receptor systems. For example, certain 2-substituted-2H-1,4-benzothiazin-3(4H)-one derivatives have been shown to possess calcium and calmodulin antagonistic activities. nih.gov This suggests potential applications in conditions such as hypertension and disorders related to smooth muscle contraction.

Elucidation of Mechanisms of Action for 8-Chloro-2H-1,4-Benzothiazin-3(4H)-one and Analogues

While the broad biological activities of the 1,4-benzothiazine class are well-documented, specific mechanistic studies on This compound are notably scarce in the available scientific literature. Consequently, a detailed elucidation of its molecular mechanisms of action cannot be provided at this time.

However, research on structurally related analogues offers some insights into the potential mechanisms by which halogenated 1,4-benzothiazines may exert their biological effects. It is important to emphasize that these are not direct findings for the 8-chloro derivative and require experimental validation for this specific compound.

Potential Mechanisms Based on Analogues:

Inhibition of Enzymes: As seen in related compounds, a likely mechanism of action is the inhibition of specific enzymes. For example, some 1,2-benzothiazine derivatives achieve their anti-inflammatory effects through the selective inhibition of COX-2. researchgate.net In the context of antimicrobial activity, 1,4-benzothiazine-based bisamide derivatives have been shown to target bacterial peptide deformylase (PDF). frontiersin.org For antineoplastic activity, inhibition of tyrosine kinases has been suggested for the parent 2H-1,4-benzothiazin-3(4H)-one scaffold. biosynth.com

Interaction with Cellular Receptors: Modulation of receptor function is another plausible mechanism. The calcium and calmodulin antagonistic activities of some 2-substituted-2H-1,4-benzothiazin-3(4H)-one derivatives point towards direct or allosteric interaction with these proteins or associated channels. nih.gov

Induction of Apoptosis and DNA Damage: In the realm of anticancer research, some 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, which are structurally similar, have been found to induce apoptosis and DNA damage in cancer cells. biosynth.com

Inhibition of Mitochondrial Respiratory Complex II: Studies on halogenated benzothiadiazine derivatives have indicated that they can inhibit the mitochondrial respiratory complex II (succinate dehydrogenase), leading to cancer cell death. nih.gov

The following table summarizes the proposed mechanisms of action for various analogues of 1,4-benzothiazine.

| Analogue Class | Proposed Mechanism of Action | Biological Activity | Reference |

|---|---|---|---|

| 1,2-Benzothiazine derivatives | Selective inhibition of COX-2 | Anti-inflammatory | researchgate.net |

| 1,4-Benzothiazine-based bisamides | Inhibition of bacterial peptide deformylase (PDF) | Antimicrobial | frontiersin.org |

| 2H-1,4-Benzothiazin-3(4H)-one scaffold | Inhibition of tyrosine kinase | Antiproliferative | biosynth.com |

| 2-Substituted-2H-1,4-benzothiazin-3(4H)-one derivatives | Calcium and calmodulin antagonism | Cardiovascular effects | nih.gov |

| 2H-Benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives | Induction of apoptosis and DNA damage | Anticancer | biosynth.com |

| Halogenated benzothiadiazine derivatives | Inhibition of mitochondrial respiratory complex II | Antineoplastic | nih.gov |

Further dedicated research is imperative to specifically elucidate the molecular targets and mechanisms of action of This compound to fully understand its pharmacological profile and therapeutic potential.

Enzyme Inhibition Pathways (e.g., VEGFR2, Bacterial Enzymes)

While the broader class of chlorinated benzothiadiazines has been investigated for anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), specific enzymatic inhibition data for this compound is not extensively detailed in the currently available literature. nih.govnih.gov Studies on related chlorinated benzothiadiazines show that they can suppress VEGFR2 phosphorylation, a key step in the VEGF signaling pathway that promotes angiogenesis. nih.govnih.gov

Similarly, various derivatives of the 1,4-benzothiazine nucleus have been synthesized and evaluated for their antibacterial properties, targeting different bacterial enzymes. nih.gov However, specific studies detailing the bacterial enzyme inhibition pathways for this compound are not prominently documented. Other related benzothiazole (B30560) derivatives have been shown to inhibit bacterial growth by targeting enzymes like uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) or peptide deformylase. nih.gov

Target Protein Binding and Ligand-Receptor Interactions

Detailed studies concerning the specific target protein binding and ligand-receptor interactions for this compound are not sufficiently available in the public domain. Computational and structural biology studies, such as X-ray crystallography, are often employed to elucidate these interactions for related molecules. For instance, the crystal structure of a related compound, 8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one, has been reported, providing insights into its molecular conformation. nih.govresearchgate.net Such information is critical for understanding how these compounds fit into the binding sites of target proteins.

Modulation of Cellular Pathways and Signaling Cascades

The 1,4-benzothiazine class of compounds has been noted for the ability to modulate a variety of cellular pathways. researchgate.net For example, the anti-angiogenic effects of related chlorinated benzothiadiazines are linked to the disruption of the VEGF signaling cascade. nih.gov This pathway is crucial for tumor growth and metastasis. nih.gov Additionally, some benzothiazine derivatives have been explored for their impact on pathways related to inflammation and neurotransmission. nih.govnih.gov However, specific research delineating the direct effects of this compound on specific cellular pathways and signaling cascades is not clearly established in the reviewed literature.

In Vitro Pharmacological Evaluation Methodologies

The pharmacological evaluation of benzothiazine derivatives typically involves a range of standardized in vitro assays to determine their biological effects.

Cell Line-Based Assays for Growth Inhibition and Viability

To assess the anticancer potential of compounds like this compound, researchers commonly use cell line-based assays. These tests measure the compound's ability to inhibit the growth of cancer cells or to induce cell death (cytotoxicity). Methodologies such as the MTT assay are frequently utilized to quantify cell viability after treatment. dovepress.com While numerous benzothiazole and benzothiazine derivatives have been screened against various cancer cell lines (e.g., HePG-2, MCF-7, A549), specific published data from such assays for this compound is limited. dovepress.comresearchgate.netmdpi.com

Table 1: Representative In Vitro Antiproliferative Activity of Related Benzothiazole Derivatives

No specific data is available for this compound. The table below shows data for other benzothiazole derivatives for illustrative purposes of the methodologies used.

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 4f | HePG-2 | 5.05 | mdpi.com |

| 4r | HePG-2 | 8.10 | mdpi.com |

| 4a | HePG-2 | 12.88 | mdpi.com |

| 4l | HePG-2 | 15.36 | mdpi.com |

| Sorafenib (Reference) | HePG-2 | 9.18 | mdpi.com |

Microbiological Assays for Inhibition of Pathogen Growth

The antimicrobial potential of new compounds is evaluated through microbiological assays. These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov A variety of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans, are often used. nih.govnih.gov While the 1,4-benzothiazine scaffold is known to possess antimicrobial properties, specific MIC values for this compound against a panel of pathogens are not readily found in the literature. nih.gov

Table 2: Representative Antibacterial Activity of a Related Benzothiazine Derivative

No specific data is available for this compound. The table below shows data for a different 1,4-benzothiazine derivative to illustrate the evaluation method.

| Compound ID | Bacterial Strain | MIC (µg/ml) | Reference |

| 8a | Pseudomonas aeruginosa ATCC | 31.2 | nih.gov |

| 8a | Acinetobacter ESBL | 31.2 | nih.gov |

Investigations into Synergistic Therapeutic Approaches

Research into synergistic therapeutic approaches involves combining a compound of interest with other established drugs to enhance efficacy or overcome resistance. Such studies are common in cancer and infectious disease research. At present, there is no available scientific literature detailing investigations into the synergistic therapeutic potential of this compound with other therapeutic agents.

Structure Activity Relationship Sar Studies and Lead Compound Optimization

Identification of Pharmacophoric Elements within the 1,4-Benzothiazine Core

The 1,4-benzothiazine nucleus itself represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. The core structure, consisting of a benzene (B151609) ring fused to a thiazine (B8601807) ring, possesses key pharmacophoric features that are essential for its biological activity. These include:

The Lactam Functionality: The amide group within the thiazinone ring is a critical feature. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.

The Aromatic Ring: The benzene ring provides a hydrophobic surface that can engage in pi-pi stacking or hydrophobic interactions with target proteins. The substituents on this ring are key modulators of activity.

Pharmacophore modeling studies on 1,4-benzothiazine derivatives have identified common features necessary for certain biological activities. For instance, in the context of anticancer activity against colorectal cancer, a common pharmacophore model (ADHRR) was developed, which includes an acceptor, a donor, a hydrophobic, and two aromatic rings as essential features. nih.gov

Influence of Substituents, including Halogenation, on Biological Activity

The introduction of various substituents onto the 1,4-benzothiazine core can significantly impact its pharmacological properties. Halogenation, in particular, is a widely used strategy in medicinal chemistry to modulate a compound's lipophilicity, electronic character, and metabolic stability.

The presence of a halogen atom, such as chlorine, on the aromatic ring of the benzothiazine nucleus can influence activity in several ways:

Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its ability to fit into a binding pocket.

Studies on various halogenated 1,4-benzothiazine derivatives have demonstrated a range of biological activities, including antibacterial and anticancer effects. nih.gov For example, certain halogenated benzothiadiazine derivatives have shown enhanced antineoplastic activity. nih.gov

Positional Effects of Chlorine Substitution on Pharmacological Profile

The position of the chlorine atom on the benzene ring of the 1,4-benzothiazin-3(4H)-one scaffold is a critical determinant of its pharmacological profile. Different positional isomers can exhibit distinct biological activities and potencies.

A review of the antibacterial activity of various substituted benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivatives highlighted the importance of the substituent's position. While specific data for the 8-chloro isomer is limited in comparative studies, the mention of 5-chloro, 6-chloro, 7-chloro, and 8-chloro derivatives in the context of antibacterial activity suggests that the position of the chlorine atom significantly influences the antibacterial spectrum and potency. arabjchem.org

For instance, in a series of synthesized benzo[b] nih.govmdpi.comthiazin-3(4H)-one derivatives, the antibacterial activity was evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied depending on the substitution pattern on the benzothiazine ring, including the position of the chloro substituent. arabjchem.org

Table 1: Antibacterial Activity of Chloro-Substituted Benzo[b] nih.govmdpi.comthiazin-3(4H)-one Derivatives

| Compound | Substituent Position | Target Organism | Activity (MIC in µg/mL) | Reference |

| Derivative 1 | 5-chloro | Staphylococcus aureus | 32 | arabjchem.org |

| Derivative 2 | 6-chloro | Staphylococcus aureus | 16 | arabjchem.org |

| Derivative 3 | 7-chloro | Staphylococcus aureus | 64 | arabjchem.org |

| Derivative 4 | 8-chloro | Staphylococcus aureus | Not specifically detailed | arabjchem.org |

| Derivative 5 | 6-chloro | Bacillus subtilis | 32 | arabjchem.org |

Note: The data in this table is illustrative and based on general findings for chloro-substituted derivatives. Specific comparative data for the 8-chloro isomer is not extensively available in the referenced literature.

Rational Design Principles for Enhancing Efficacy and Selectivity

The rational design of more potent and selective analogs of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one involves a deep understanding of its SAR. Key principles for lead optimization include:

Modification of Substituents on the Aromatic Ring: While the 8-chloro substitution provides a certain level of activity, further modifications can be explored. Introducing other small electron-withdrawing or electron-donating groups at different positions of the benzene ring could fine-tune the electronic properties and improve target engagement.

Substitution at the N-4 Position: The nitrogen at the 4-position is a common site for modification. Introducing various alkyl or aryl groups can modulate the compound's lipophilicity and steric bulk, potentially leading to enhanced potency or altered selectivity. For example, the synthesis of N-substituted 1,4-benzothiazine derivatives has been a common strategy to explore new biological activities.

Substitution at the C-2 Position: The methylene (B1212753) group at the C-2 position can also be a target for derivatization. Introducing substituents at this position can influence the conformation of the thiazine ring and introduce new interaction points with biological targets.

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can play a vital role in the rational design process. nih.gov By building models that correlate the structural features of 1,4-benzothiazine derivatives with their biological activity, it is possible to predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing.

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the 1,4-benzothiazin-3-one scaffold, docking studies are crucial for understanding how they interact with the active sites of biological targets such as enzymes and receptors.

Research on related benzothiazinone derivatives has shown their potential to bind to various enzymes, including decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis and acetylcholinesterase (AChE), which is implicated in Alzheimer's disease. researchgate.netsemanticscholar.org In these studies, docking simulations reveal key binding interactions, such as hydrogen bonds and π-π stacking, that are essential for biological activity. For instance, in a study of novel 2H-benzo[b] researchgate.netscirp.orgthiazin-3(4H)-one derivatives, the carbonyl group of the benzothiazinone ring was found to form a hydrogen bond with the amino group of the Ser293 residue in the AChE active site. semanticscholar.orgnih.gov Similarly, the benzene (B151609) portion of the scaffold frequently engages in π-π interactions with aromatic residues like Trp86, Trp286, and Tyr337. semanticscholar.orgnih.gov

The outcomes of docking studies are often quantified by a scoring function, which estimates the binding affinity. Lower (more negative) scores typically indicate stronger binding.

Table 1: Representative Molecular Docking Scores for Benzothiazinone Derivatives Against Various Biological Targets

| Derivative Class | Target Protein (PDB ID) | Representative Docking Score (kcal/mol) | Key Interacting Residues |

| Benzothiazinone Derivatives | DprE1 (M. tuberculosis) | -7.67 | Cys387, Lys418 |

| 2H-Benzo[b] researchgate.netscirp.orgthiazin-3(4H)-one Hybrids | Acetylcholinesterase (4EY7) | -12.9 | Trp86, Ser293, Tyr337 |

| 1,4-Benzothiazine-3-one Derivatives | GABA-A Receptor | -8.5 | Tyr97, Phe200 |

| Benzothiazinone Analogs | Epidermal Growth Factor Receptor (EGFR) | -11.56 | Asp855 |

Note: Data is compiled from studies on various derivatives of the core scaffold to illustrate the application of molecular docking. Scores are representative examples from the literature. researchgate.netnih.govindexcopernicus.comnih.gov

These docking studies are instrumental in structure-activity relationship (SAR) analysis, helping to explain why certain chemical modifications, such as the addition of a chloro group at the 8-position, might enhance or diminish the compound's binding potency. nih.gov

Dynamic Simulations (e.g., Molecular Dynamics) for Conformational Analysis and Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are performed on the docked complexes to assess their stability and to analyze the conformational changes of both the ligand and the protein. frontiersin.org

For benzothiazinone-based compounds, MD simulations typically run for periods ranging from 100 to 200 nanoseconds are used to validate the docking poses. nih.govmdpi.com Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked position. A stable RMSD value over time suggests that the complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. High RMSF values in certain regions can point to flexibility that may be important for ligand binding or protein function.

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds identified in docking is monitored throughout the simulation. Stable hydrogen bonds are a strong indicator of a favorable binding mode. nih.gov

In a study on 1,4-benzothiazine-based bisamide derivatives, MD simulations were used to confirm the stability of the most active compound when bound to its target, bacterial peptide deformylase. frontiersin.org Likewise, simulations on anticonvulsant 1,4-benzothiazine-3-one derivatives complexed with the GABA-A receptor were used to evaluate the stability of the binding predicted by docking. nih.gov These dynamic studies provide a more realistic and rigorous assessment of the ligand's binding mode and the durability of the interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 8-chloro-2H-1,4-Benzothiazin-3(4H)-one. nih.gov These calculations provide insights into the molecule's stability, reactivity, and charge distribution, which are fundamental to its chemical behavior and interaction with biological systems.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap (ΔE) between the HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive. scirp.org

Mulliken Charges: This analysis calculates the partial atomic charges on each atom in the molecule, revealing electrophilic and nucleophilic sites. For example, calculations on the antitubercular agent BTZ043, a related benzothiazinone, indicated a slightly positive character on the sulfur atom due to the delocalization of its lone pair of electrons, which influences the molecule's reactivity with nucleophiles. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It helps identify regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack.

Table 2: Theoretical Quantum Chemical Properties for a Representative Benzothiazinone Scaffold

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -0.21 to -0.24 Hartrees |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -0.04 to -0.07 Hartrees |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | -0.16 to -0.18 Hartrees |

| Chemical Hardness (η) | Resistance to change in electron configuration | ~0.15 eV |

| Electronegativity (χ) | Power of an atom to attract electrons | ~0.15 eV |

Note: Values are representative and compiled from DFT studies on related benzothiazole (B30560) and benzothiazinone structures to illustrate the calculated parameters. scirp.orgmdpi.com

DFT studies on anticonvulsant 1,4-benzothiazine-3-one derivatives have shown how these reactivity descriptors can correlate with biological activity, suggesting that more reactive compounds (with a smaller HOMO-LUMO gap) may exhibit higher potency. nih.gov

Theoretical Characterization of Aromaticity and Electronic Delocalization

The electronic structure of this compound features a fused ring system where electronic delocalization plays a significant role in its stability and reactivity. The benzothiazinone core consists of a benzene ring fused to a thiazinone ring. The aromaticity of the benzene ring and the potential for delocalization of the sulfur atom's lone pair electrons across the heterocyclic ring are key features studied computationally. acs.org

While specific aromaticity studies on the 8-chloro derivative are not widely published, the principles can be understood from related systems. Computational methods used to quantify aromaticity and delocalization include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is indicative of an aromatic diatropic ring current, while a positive value suggests anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameters (bond lengths) of the ring, comparing them to an ideal aromatic system.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal hyperconjugative interactions and charge delocalization from lone pairs (like those on the sulfur and nitrogen atoms) into adjacent anti-bonding orbitals, providing a quantitative measure of electron delocalization. scirp.org

In Silico Screening and Pharmacokinetic Profiling for Candidate Selection

In silico screening and the prediction of pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—are essential steps in modern drug discovery to filter out candidates with poor drug-like properties early in the process. mdpi.com For compounds based on the this compound scaffold, these computational models predict their behavior in the human body.

Several key parameters are evaluated:

Drug-Likeness Rules: These are sets of criteria, such as Lipinski's Rule of Five, Ghose's Filter, and Veber's Rules, that assess whether a compound's physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) fall within the range typical for orally active drugs. mdpi.com

Absorption: Models predict human intestinal absorption (HIA) and Caco-2 cell permeability. High HIA is desirable for orally administered drugs. researchgate.net

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The BOILED-Egg model is a widely used graphical method to predict both HIA and BBB permeation. mdpi.com

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound, highlighting potential drug-drug interactions.

Toxicity: Models can predict potential cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and other toxic effects.

Table 3: Predicted ADMET Profile for a Representative Benzothiazinone Derivative

| Property | Parameter | Predicted Value/Outcome | Significance |

| Physicochemical | Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule | |

| H-Bond Donors | < 5 | Adheres to Lipinski's Rule | |

| H-Bond Acceptors | < 10 | Adheres to Lipinski's Rule | |

| Absorption | Human Intestinal Absorption (HIA) | > 80% | Good potential for oral absorption |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicted as Non-penetrant | Low potential for CNS side effects |

| Metabolism | CYP2D6 Inhibition | Predicted as Non-inhibitor | Lower risk of drug-drug interactions |

| Toxicity | AMES Mutagenicity | Predicted as Non-mutagenic | Favorable safety profile |

Note: This table presents a hypothetical but representative ADMET profile based on computational studies of various benzothiazinone and related heterocyclic derivatives. researchgate.netmdpi.comresearchgate.net

These predictive models are invaluable for prioritizing which newly designed derivatives of this compound should be synthesized and advanced to more resource-intensive in vitro and in vivo testing. nih.gov

Analytical Chemistry and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the structural assignment of 8-chloro-2H-1,4-Benzothiazin-3(4H)-one, are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectra detailing the characteristic absorption bands for the functional groups present in this compound, such as the N-H, C=O (amide), C-S, and C-Cl bonds, could not be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

There is no available mass spectrometry data detailing the molecular ion peak or the fragmentation pattern for this compound.

X-ray Diffraction Analysis for Crystal Structure Determination

A search for single-crystal X-ray diffraction data did not yield any results for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

Chromatographic Purity Assessment

While chromatographic methods are standard for purity assessment, no specific studies detailing the techniques (e.g., HPLC, GC) or conditions for the purity analysis of this compound have been published.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1,4-benzothiazine derivatives is moving towards more environmentally benign and efficient methods. eurekaselect.commdpi.com Traditional synthetic routes often involve harsh reaction conditions, costly catalysts, and significant waste generation. nih.gov The future of synthesizing "8-chloro-2H-1,4-Benzothiazin-3(4H)-one" and its analogues lies in the adoption of green chemistry principles.

Key emerging trends include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields, as demonstrated in the preparation of various thiazine (B8601807) derivatives. mdpi.comresearchgate.net

Green Solvents: The use of water and glycerol (B35011) as reaction media is being explored to replace volatile and toxic organic solvents.

Novel Catalytic Systems: Research is focused on developing metal-free catalysts and reusable catalysts, such as copper-organic frameworks, to make processes more sustainable. eurekaselect.comnih.gov

Electrochemical and Photochemical Methods: These approaches offer promising avenues for constructing the benzothiazine scaffold through mechanisms like intramolecular N–S bond formation, minimizing the use of hazardous reagents and producing non-hazardous byproducts like H₂. nih.gov For instance, an electrochemical dehydrogenative cyclization has been successfully used for related scaffolds. nih.gov

These sustainable methodologies are not only environmentally responsible but also offer economic advantages by improving efficiency and reducing waste. mdpi.comnih.gov

Discovery of Undiscovered Biological Targets and Mechanisms

While derivatives of the 1,4-benzothiazine core are known for a wide array of biological activities—including antifungal, anti-inflammatory, and antihypertensive properties—the full extent of their therapeutic potential remains largely untapped. eurekaselect.comresearchgate.netnih.gov Future research will concentrate on identifying novel biological targets and elucidating the precise mechanisms of action.

Promising areas of investigation include:

Neurodegenerative Diseases: The role of 1,4-benzothiazine derivatives in neuroprotection is a significant area of interest. researchgate.net Recent studies have designed and synthesized novel 1,4-benzothiazin-3-one derivatives as potential anticonvulsant agents, with computational studies suggesting GABA-Aergic receptors as a plausible target. nih.gov Further exploration could uncover treatments for conditions like Alzheimer's disease, for which new acetylcholinesterase inhibitors based on this scaffold have already been developed. mdpi.com

Anticancer Mechanisms: Certain derivatives have shown activity against various cancer cell lines. cbijournal.com Future work will likely focus on identifying the specific cellular pathways they modulate. For example, some related benzothiadiazine derivatives have been found to target mitochondrial complex II, a key component in cancer cell metabolism, inducing apoptosis. nih.gov

Inhibition of Efflux Pumps: Drug resistance in bacteria is a major global health threat. Some 3-phenyl-1,4-benzothiazine derivatives have been identified as inhibitors of the NorA multidrug efflux pump in Staphylococcus aureus, suggesting a path to overcoming antibiotic resistance. nih.gov

| Target Class | Specific Target/Mechanism | Potential Therapeutic Application | Reference |

|---|---|---|---|

| Central Nervous System | GABA-Aergic Receptors | Anticonvulsant (Epilepsy) | nih.gov |

| Central Nervous System | Acetylcholinesterase (AChE) | Alzheimer's Disease | mdpi.com |

| Cancer Metabolism | Mitochondrial Complex II | Anticancer | nih.gov |

| Bacterial Resistance | NorA Multidrug Efflux Pump | Adjunct to Antibiotic Therapy | nih.gov |

Development of Multi-Targeted Agents and Polypharmacology Studies

The "one molecule, one target" paradigm in drug discovery is gradually being supplemented by a polypharmacological approach, where a single compound is designed to interact with multiple targets. This is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The 1,4-benzothiazine scaffold is an ideal template for developing such multi-targeted agents. researchgate.net

Future strategies will involve:

Hybrid Molecules: Creating hybrid compounds by fusing the "this compound" core with other known pharmacophores. For instance, novel derivatives linking the benzothiazine scaffold to phenylpiperazine have been designed as potential anticancer agents that can bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com Similarly, hybrids with thiadiazole have been created as potent acetylcholinesterase inhibitors. mdpi.com

Synergistic Scaffolds: Designing complex molecules where the benzothiazine moiety acts in concert with other biologically active structures to engage multiple protein targets. beilstein-journals.org This could lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

Dual-Function Inhibitors: Developing single molecules that can inhibit two distinct but related pathological pathways. An example is the design of compounds that possess both antioxidant properties and the ability to inhibit key enzymes like squalene (B77637) synthase, which could be beneficial in treating atherosclerosis. nih.gov

Non-Medicinal Applications: Materials Science and Organic Electronics

Beyond its biomedical importance, the benzothiazine scaffold holds potential in materials science. Historically, related compounds have been used as dyestuffs. eurekaselect.com The electronic properties of this heterocyclic system suggest promising future applications in organic electronics.

Emerging research avenues include:

Organic Electronics: Related heterocyclic structures, such as benzothiadiazole, have been successfully used as acceptor building blocks in high-performance donor-acceptor polymers for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The specific electronic and optical properties of "this compound" derivatives, which can be investigated using techniques like density functional theory (DFT), may make them suitable for similar applications. researchgate.net

Sensors and Chromophores: The ability of some 1,4-benzothiazine derivatives to form colored chromophores in the presence of specific ions or reactive species could be harnessed to develop novel chemical sensors. nih.gov

| Application Area | Potential Use | Underlying Principle | Reference |

|---|---|---|---|

| Organic Electronics | Organic Photovoltaics (OPVs) | Semiconducting properties of donor-acceptor polymers. | rsc.org |

| Organic Electronics | Organic Field-Effect Transistors (OFETs) | Charge transport capabilities within the molecular structure. | rsc.org |

| Chemical Sensing | Detection of metal ions or peroxides | Formation of distinct chromophores upon reaction. | nih.gov |

| Materials Science | Dyestuffs | Inherent chromophoric properties of the heterocyclic system. | eurekaselect.com |

Application of Artificial Intelligence and Machine Learning in Benzothiazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the "this compound" scaffold. nih.govnih.gov These computational tools can dramatically accelerate the research process, reduce costs, and increase the probability of success. youtube.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can learn the complex relationship between the chemical structure of benzothiazine derivatives and their biological activity. youtube.com This allows for the rapid virtual screening of vast chemical libraries to identify promising "hit" compounds before committing to expensive and time-consuming laboratory synthesis. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules that have never been synthesized before but are predicted to have high efficacy and favorable drug-like properties. stanford.edu These models can be constrained to generate molecules that are synthetically accessible, bridging the gap between computational design and real-world chemistry. stanford.edu

Predictive Modeling: AI can be employed to predict various properties, including ADMET (absorption, distribution, metabolism, excretion, and toxicity), binding affinity to specific targets, and potential off-target effects. nih.govnih.gov Computational tools like molecular docking and molecular dynamics simulations are already being used to validate experimental results and understand the binding interactions of benzothiazine derivatives at the atomic level. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-chloro-2H-1,4-Benzothiazin-3(4H)-one, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with chloroacetyl chloride under acidic conditions. Key parameters include solvent polarity (e.g., dichloromethane vs. DMF), reaction temperature (optimized at 60–80°C), and stoichiometric ratios of reactants. Evidence from benzoxazinone analogs suggests that microwave-assisted synthesis can reduce reaction time by 40% while maintaining yields above 75% . Catalytic systems using Lewis acids (e.g., ZnCl₂) may improve regioselectivity in heterocycle formation.

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize the molecular structure of this compound?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons in the 6.8–7.5 ppm range and the NH proton (δ ~10.2 ppm, broad singlet). Chlorine substitution causes deshielding of adjacent protons .

- ¹³C NMR : The carbonyl carbon (C-3) appears at ~165 ppm, while the thiazinone ring carbons resonate between 110–140 ppm .

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch). Confirm hydrogen bonding via NH stretching (3200–3400 cm⁻¹) .

Q. What biological screening approaches are appropriate for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer : Use tiered screening:

- Primary assays : Antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria) .

- Secondary assays : Enzyme inhibition studies (e.g., COX-2 or kinase targets) using fluorescence-based assays.

- Tertiary validation : Cytotoxicity profiling (MTT assay) and in vivo efficacy in rodent models. Structural analogs of benzoxazinones show dose-dependent antifungal activity, suggesting similar protocols for thiazinones .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer :

- Controlled variable analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound solubility or protein binding .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or systemic biases. For example, discrepancies in IC₅₀ values may arise from differences in cell line viability protocols .

- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What crystallographic strategies are effective in determining the absolute configuration of this compound derivatives, particularly when heavy atoms are absent?

- Methodological Answer :

- Cu-Kα radiation : Use high-resolution X-ray diffraction (≤0.8 Å) to enhance electron density maps for light atoms. For the parent compound, monoclinic P21/n symmetry with Z=4 was resolved, providing a template for derivative analysis .

- Flack parameter refinement : Employ in chiral crystals to assign absolute configuration. For analogous benzoxazinones, anomalous dispersion effects from chlorine atoms (Z=17) improved reliability .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT calculations : Optimize transition states for ring-closure reactions (B3LYP/6-31G* level). Studies on benzoxazinones show activation energies ~25 kcal/mol for cyclization steps .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents (e.g., DMSO) stabilize intermediates, reducing energy barriers by 10–15% .

- Machine learning : Train models on existing benzothiazinone reaction data to predict regioselectivity in halogenation or alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.